

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Bromophenyl)cyclopentanecarboxylic acid
Cat. No.:	B176109

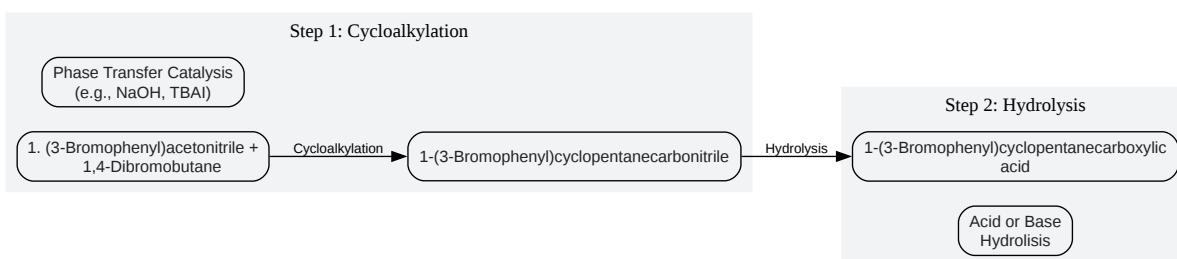
[Get Quote](#)

CAS Number: 143328-23-8

Introduction

1-(3-Bromophenyl)cyclopentanecarboxylic acid is a substituted cyclic carboxylic acid of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a bromophenyl group attached to a cyclopentanecarboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this important building block.

Chemical and Physical Properties


1-(3-Bromophenyl)cyclopentanecarboxylic acid is a solid at room temperature with the molecular formula C₁₂H₁₃BrO₂ and a molecular weight of 269.13 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	143328-23-8	[1][3]
Molecular Formula	C12H13BrO2	[1][2][3]
Molecular Weight	269.13 g/mol	[1][2][3]
Appearance	Solid	[2]
Storage Temperature	2-8°C, sealed in dry conditions	[3]

Synthesis and Reactivity

A robust and commonly employed synthetic route to **1-(3-bromophenyl)cyclopentanecarboxylic acid** involves a two-step process starting from (3-bromophenyl)acetonitrile and 1,4-dibromobutane. This method is advantageous as it builds the desired carbon skeleton and incorporates the carboxylic acid functionality in a controlled manner.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic route to **1-(3-Bromophenyl)cyclopentanecarboxylic acid**.

Experimental Protocol

Step 1: Synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile

This step involves the cycloalkylation of (3-bromophenyl)acetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions.^[4] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic reactants and the aqueous base.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-bromophenyl)acetonitrile and 1,4-dibromobutane in a suitable organic solvent (e.g., toluene or dichloromethane).
- **Addition of Base and Catalyst:** Add a concentrated aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI).
- **Reaction Conditions:** Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 1-(3-bromophenyl)cyclopentanecarbonitrile.

Step 2: Hydrolysis of 1-(3-Bromophenyl)cyclopentanecarbonitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.^{[5][6]}

- **Reaction Setup:** In a round-bottom flask, dissolve 1-(3-bromophenyl)cyclopentanecarbonitrile in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).
- **Hydrolysis Conditions:**
 - **Acidic Hydrolysis:** Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and heat the mixture under reflux.^[6]

- Basic Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide, and heat the mixture under reflux.[5]
- Work-up and Purification:
 - For Acidic Hydrolysis: After completion, cool the reaction mixture and pour it into ice water. The carboxylic acid will precipitate and can be collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
 - For Basic Hydrolysis: After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Collect the solid by filtration and recrystallize as described above.

Spectroscopic Characterization

While specific spectra for this compound are not readily available in the public domain, typical spectroscopic data for similar structures can be inferred. Commercial suppliers often provide analytical data upon request.[7][8]

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, typically in the range of 7.0-7.5 ppm. The cyclopentyl protons would appear as multiplets in the aliphatic region, likely between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically downfield (>10 ppm).
- ^{13}C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The quaternary carbon of the cyclopentyl ring attached to the phenyl group and the carboxylic acid would also have a distinct chemical shift. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (269.13 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ^{79}Br and ^{81}Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm^{-1} . A strong, sharp absorption for the C=O stretch of the carbonyl group would be expected around 1700 cm^{-1} .

Applications in Drug Discovery and Development

1-(3-Bromophenyl)cyclopentanecarboxylic acid serves as a valuable building block in the synthesis of various pharmaceutically active compounds. Its structural features make it a suitable starting material for the development of enzyme inhibitors and other therapeutic agents.

While specific, publicly documented examples of drugs synthesized directly from this compound are limited, its structural motifs are present in molecules targeting a range of biological pathways. For instance, the general class of 1-aryl-cyclopentanecarboxylic acids has been explored in the development of inhibitors for enzymes such as aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers.^[9]

The presence of the bromine atom on the phenyl ring is particularly advantageous for medicinal chemists. It allows for the introduction of further diversity into the molecule through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available safety data for similar compounds, **1-(3-bromophenyl)cyclopentanecarboxylic acid** should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.^[3]

Conclusion

1-(3-Bromophenyl)cyclopentanecarboxylic acid is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel

therapeutic agents. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield new and important discoveries in medicinal chemistry.

References

- Lead Sciences. **1-(3-Bromophenyl)cyclopentanecarboxylic acid.** [Link]
- Chen, K., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- Google Patents.
- Lead Sciences. **1-(3-Bromophenyl)cyclopentanecarboxylic acid.** [Link]
- Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
- Google Patents.
- ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Link]
- Master Organic Chemistry. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
- Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. [Link]
- Hebei Zhuanglai Chemical Trading Co.,Ltd.
- Eureka | Patsnap. Preparation method of cyclopentanecarboxylic acid. [Link]
- Organic Syntheses. PREPARATION OF 2-(2-BROMOPHENYL)-2-PROPYLPENTANENITRILE. [Link]
- PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
- McMurry, J. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
- Google Patents. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3-Bromophenyl)cyclopentanecarboxylic acid - Lead Sciences [lead-sciences.com]
- 2. prepchem.com [prepchem.com]

- 3. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap
[eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 8. 1-(3-BROMOPHENYL)CYCLOPENTANE CARBOXYLIC ACID | 143328-23-8 [chemicalbook.com]
- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopentanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176109#1-3-bromophenyl-cyclopentanecarboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com